molecular formula C22H27N3O4S2 B2837613 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683260-23-3

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2837613
CAS No.: 683260-23-3
M. Wt: 461.6
InChI Key: RWTIVOWTOSOMPP-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O4S2 and its molecular weight is 461.6. The purity is usually 95%.
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Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N3O4SC_{16}H_{22}N_{3}O_{4}S, with a molecular weight of 358.43 g/mol. The structure features a thiazole ring fused with a benzene derivative and a sulfonamide group, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC16H22N3O4S
Molecular Weight358.43 g/mol
CAS Number325986-91-2
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to significant antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .

Anticancer Potential

Several thiazole derivatives have been evaluated for their anticancer properties. For example, compounds with similar structural features have demonstrated selective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells. In vitro studies revealed that these compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Anticancer Activity : A study reported that a related thiazole derivative exhibited an IC50 value of 0.096 μM against EGFR, indicating potent anticancer activity . This suggests that modifications to the thiazole structure can significantly enhance its therapeutic efficacy.
  • Antimicrobial Evaluation : In another study focusing on thiazole derivatives, compounds were tested against various bacterial strains. Results showed that certain modifications led to increased lipophilicity and enhanced antibacterial activity .
  • Cholinesterase Inhibition : Some derivatives have also been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in treating neurodegenerative disorders like Alzheimer's disease. The compound demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and significant selectivity towards butyrylcholinesterase (BChE) .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit key enzymes involved in bacterial growth and cancer progression.
  • Cell Cycle Modulation : Thiazole derivatives can induce cell cycle arrest in cancer cells by interfering with regulatory proteins involved in cell division.

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-14-6-4-5-11-25(14)31(28,29)16-9-7-15(8-10-16)20(27)24-21-23-17-12-22(2,3)13-18(26)19(17)30-21/h7-10,14H,4-6,11-13H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTIVOWTOSOMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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